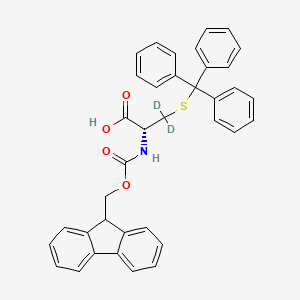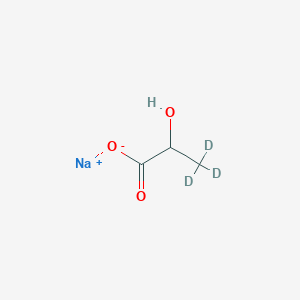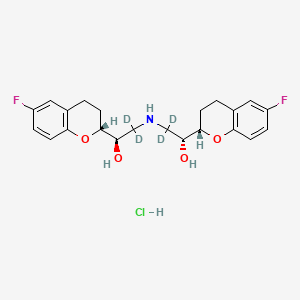
(+)-Nebivolol-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Nebivolol-d4 Hydrochloride is a deuterated form of Nebivolol, a beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Nebivolol, as the presence of deuterium can alter the metabolic stability and distribution of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Nebivolol-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Nebivolol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium catalyst and a deuterated solvent such as deuterated methanol or deuterated ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Nebivolol-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and halide ions are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(+)-Nebivolol-d4 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and the effects of deuterium incorporation on chemical stability.
Biology: Employed in metabolic studies to understand the biotransformation of Nebivolol in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Nebivolol.
Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.
Mecanismo De Acción
The mechanism of action of (+)-Nebivolol-d4 Hydrochloride involves its interaction with beta-adrenergic receptors in the cardiovascular system. By blocking these receptors, the compound reduces heart rate and blood pressure, thereby alleviating symptoms of hypertension and heart failure. The presence of deuterium can influence the binding affinity and metabolic stability of the compound, providing insights into its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nebivolol: The non-deuterated form of the compound, used clinically for hypertension and heart failure.
Atenolol: Another beta-blocker with similar therapeutic uses.
Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
(+)-Nebivolol-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can alter its metabolic stability and distribution. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C22H26ClF2NO4 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
(1R)-2,2-dideuterio-2-[[(2R)-1,1-dideuterio-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1/i11D2,12D2; |
Clave InChI |
JWEXHQAEWHKGCW-BDRNNESNSA-N |
SMILES isomérico |
[2H]C([2H])([C@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl |
SMILES canónico |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


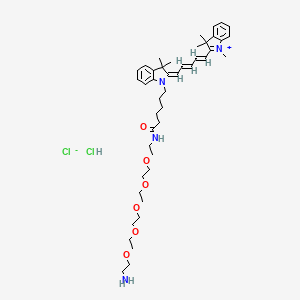
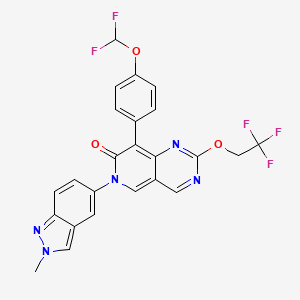
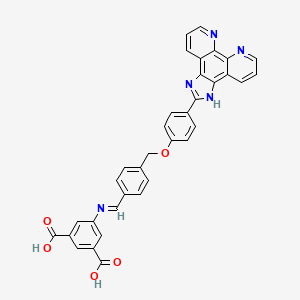
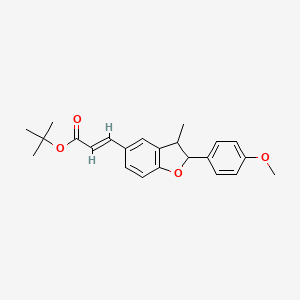
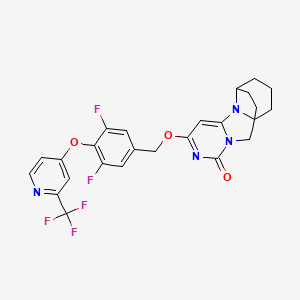
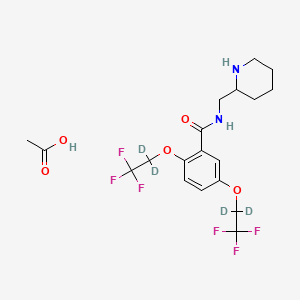
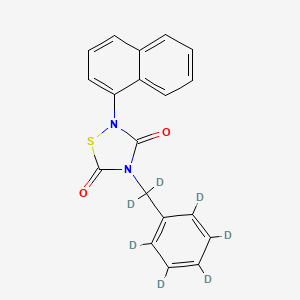
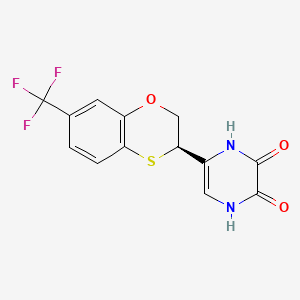
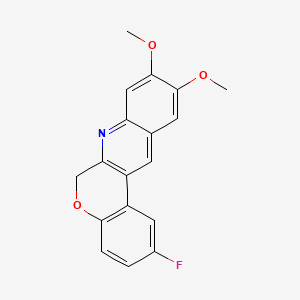
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
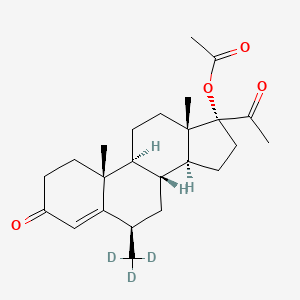
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
